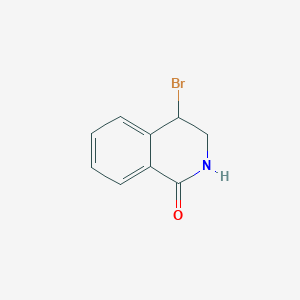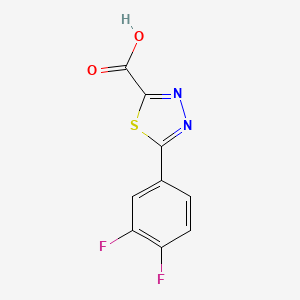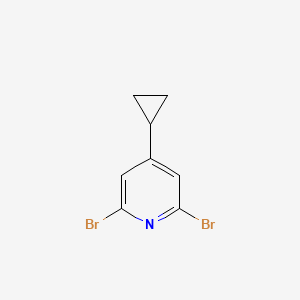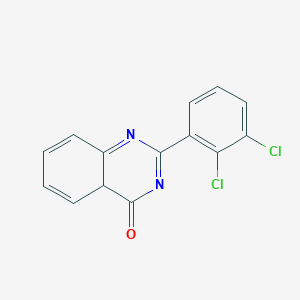
2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dichlorophenyl)-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure substituted with a 2,3-dichlorophenyl group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one typically involves the condensation of 2,3-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.
-
Step 1: Condensation
Reagents: 2,3-dichlorobenzoyl chloride, anthranilic acid
Conditions: Base (sodium hydroxide or potassium carbonate), solvent (ethanol or methanol), temperature (reflux)
Product: Intermediate 2-(2,3-dichlorophenyl)benzamide
-
Step 2: Cyclization
Reagents: Intermediate 2-(2,3-dichlorophenyl)benzamide
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichlorophenyl)-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The 2,3-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Substituted quinazolinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-(2,3-Dichlorophenyl)-4aH-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
- 2-(2,4-Dichlorophenyl)-4aH-quinazolin-4-one
- 2-(3,4-Dichlorophenyl)-4aH-quinazolin-4-one
- 2-(2,5-Dichlorophenyl)-4aH-quinazolin-4-one
Uniqueness
The unique substitution pattern of the 2,3-dichlorophenyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications. The position of the chlorine atoms can influence the compound’s reactivity, binding affinity, and overall biological activity.
List of Similar Compounds
- 2-(2,4-Dichlorophenyl)-4aH-quinazolin-4-one
- 2-(3,4-Dichlorophenyl)-4aH-quinazolin-4-one
- 2-(2,5-Dichlorophenyl)-4aH-quinazolin-4-one
Properties
Molecular Formula |
C14H8Cl2N2O |
|---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-(2,3-dichlorophenyl)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-6-3-5-9(12(10)16)13-17-11-7-2-1-4-8(11)14(19)18-13/h1-8H |
InChI Key |
NPXIXFJDOCXEFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)C3=C(C(=CC=C3)Cl)Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


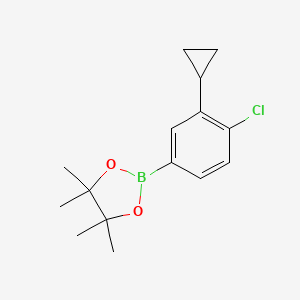

![1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B15131138.png)
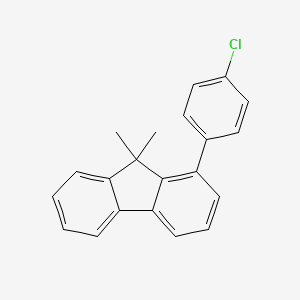
![3-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B15131173.png)
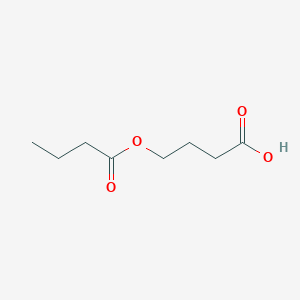
![8-Azabicyclo[3.2.1]octan-3-amine,endo-(9ci)](/img/structure/B15131188.png)
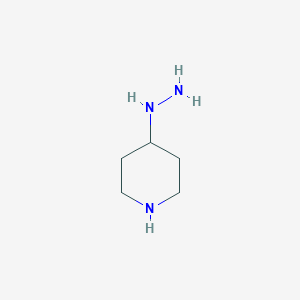
![7-methyl-2-[4-(trifluoromethyl)phenyl]-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15131195.png)

